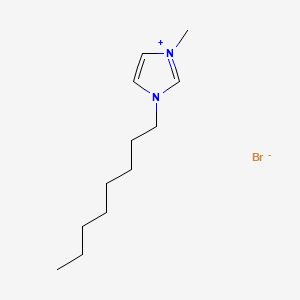

1-Methyl-3-octylimidazolium bromide

Description

Properties

CAS No. |

61545-99-1 |

|---|---|

Molecular Formula |

C12H25BrN2 |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

1-methyl-3-octyl-2H-imidazole;hydrobromide |

InChI |

InChI=1S/C12H24N2.BrH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |

InChI Key |

FSXANJBLYFVXEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.[Br-] |

Pictograms |

Irritant |

Synonyms |

1-methyl-3-octylimidazolium bromide 1-methyl-3-octylimidazolium tetrafluoroborate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-octylimidazolium Bromide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-methyl-3-octylimidazolium bromide ([OMIM]Br), an ionic liquid with wide-ranging applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a procedural walkthrough but also the scientific rationale behind the experimental design.

Introduction to this compound

This compound is a prominent member of the imidazolium-based ionic liquids. These compounds are salts that are liquid at or near room temperature, a property that stems from their poorly coordinated ions. [OMIM]Br, in particular, has garnered significant interest due to its utility as a versatile solvent in organic synthesis, a component in electrochemical devices, and its potential as an active pharmaceutical ingredient, demonstrating antifungal properties.[1] Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium head and a hydrophobic octyl tail, allows for unique solvent properties and self-aggregation behavior in aqueous solutions.[2]

Reaction Mechanism: The Quaternization of 1-Methylimidazole

The synthesis of this compound is a classic example of a quaternization reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the nitrogen atom at the 3-position of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-octyl bromide that is bonded to the bromine atom. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the octyl group, while the carbon-bromine bond is concurrently broken. The bromide ion is displaced, becoming the counter-ion to the newly formed 1-methyl-3-octylimidazolium cation.

The reaction is typically facilitated by heating to increase the kinetic energy of the reacting molecules, thereby increasing the frequency and energy of collisions, which leads to a higher reaction rate. The choice of solvent can also influence the reaction rate and yield, although solvent-free methods have also been proven effective.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the synthesis of [OMIM]Br, adapted from established procedures.[1][3]

Materials and Equipment

| Reagents | Equipment |

| 1-Methylimidazole (C₄H₆N₂) | Round-bottom flask |

| 1-Octyl bromide (C₈H₁₇Br) | Reflux condenser |

| Ethanol (optional solvent) | Magnetic stirrer with heating mantle |

| Diethyl ether (for washing) | Rotary evaporator |

| Vacuum oven | |

| Standard laboratory glassware |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of 1-methylimidazole in approximately 400 ml of ethanol. While stirring, add 1.2 moles of 1-octyl bromide to the solution.[3] The use of a slight excess of the alkylating agent (1-octyl bromide) helps to ensure the complete conversion of the 1-methylimidazole.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to its boiling point. Allow the reaction to proceed under reflux for 5 hours with continuous stirring.[3] The reflux ensures that the reaction can be carried out at a constant, elevated temperature without the loss of solvent.

-

Solvent and Excess Reactant Removal: After the 5-hour reflux period, allow the mixture to cool to room temperature. Remove the ethanol and any unreacted 1-octyl bromide using a rotary evaporator. The resulting product at this stage is a viscous, yellowish liquid.[1][3]

-

Purification: To purify the crude product, wash it multiple times with diethyl ether. This step is crucial for removing any remaining non-polar impurities, including unreacted 1-octyl bromide. Decant the ether after each wash.

-

Drying: Dry the purified this compound under vacuum to remove any residual volatile components. The final product should be a golden-yellow, viscous liquid.[4]

Solvent-Free Alternative

An alternative, environmentally friendlier approach involves a solvent-free reaction assisted by ultrasound. In this method, 1-methylimidazole and 1-bromooctane are mixed directly and subjected to ultrasonication for 5 hours at a temperature of 20-30°C.[1] This method can result in a high yield of 98%.[1]

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

The successful synthesis and purity of the final product should be confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) δ (ppm): [4]

-

10.37 (s, 1H): This singlet corresponds to the proton on the C2 carbon of the imidazolium ring (N-CH-N). Its downfield chemical shift is due to the deshielding effect of the two adjacent nitrogen atoms.

-

7.57 (s, 1H) and 7.41 (s, 1H): These singlets are attributed to the protons on the C4 and C5 carbons of the imidazolium ring (NCHCHN).

-

4.32 (t, 2H): This triplet represents the two protons of the methylene group attached to the imidazolium nitrogen (N-CH₂CH₂).

-

4.14 (s, 3H): This singlet is from the three protons of the methyl group attached to the other imidazolium nitrogen (N-CH₃).

-

1.92 (p, 2H): This pentet corresponds to the two protons of the methylene group adjacent to the one attached to the nitrogen (NCH₂CH₂).

-

1.42-1.16 (m, 10H): This multiplet represents the remaining ten protons of the octyl chain.

-

0.87 (t, 3H): This triplet is from the three protons of the terminal methyl group of the octyl chain.

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): [4]

-

136.50, 123.69, 121.91: These peaks correspond to the carbon atoms of the imidazolium ring.

-

49.80: This peak is attributed to the carbon of the methylene group attached to the imidazolium nitrogen.

-

36.50: This peak corresponds to the carbon of the methyl group attached to the imidazolium nitrogen.

-

31.41, 30.01, 28.77, 25.97, 22.30, 13.91: These peaks represent the carbons of the octyl chain.

Safety Precautions and Handling

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

1-Methylimidazole: This compound is combustible, harmful if swallowed, and toxic in contact with skin. It causes severe skin burns and eye damage and is suspected of damaging the unborn child.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

1-Octyl Bromide: This is a combustible liquid that causes skin and serious eye irritation. It is also very toxic to aquatic life.[6] Avoid contact with skin and eyes, and prevent its release into the environment.

-

This compound: This compound can cause skin and serious eye irritation.[7][8] Handle with care, wearing appropriate PPE.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic solvents and halogenated compounds should be collected in separate, labeled waste containers.

References

- PrepChem. Synthesis of 1-n-octyl-3-methyl-imidazolium bromide.

- Arco, S. et al. (2014). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate.

- Royal Society of Chemistry. (2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information.

- Khan, A. A. et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. National Institutes of Health.

- Wei, L. et al. (2011). 1-Carboxymethyl-3-octylimidazolium bromide. National Institutes of Health.

- J&K Scientific. This compound.

- PubChem. 1-Methyl-3-n-octylimidazolium Bromide.

- Google Patents. (2010). Preparation and purification of ionic liquids and precursors.

- Panda, I. et al. (2018). Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl). ResearchGate.

- Royal Society of Chemistry. (2006). Supplementary NMR data.

- Kimizuka, N. et al. (2008). NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution. Analytical Sciences.

- ChemBK. 1-Octyl-3-methylimidazolium Bromide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR study for self-aggregation of 1-butyl-3-methylimidazolium bromide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)

Foreword: The Raison d'être of [OMIM]Br in Modern Research

In the ever-evolving landscape of chemical sciences, ionic liquids (ILs) have carved out a significant niche, transcending their initial label as mere "green solvents." Their tunable nature, a direct consequence of the modularity of their constituent cations and anions, allows for the precise design of materials with tailored physicochemical properties. Among the vast family of ILs, 1-Methyl-3-octylimidazolium bromide, abbreviated as [OMIM]Br, stands out as a prototypical example of a surface-active ionic liquid (SAIL). Its amphiphilic character, arising from the combination of a hydrophilic imidazolium headgroup and a hydrophobic octyl chain, imparts unique solution behaviors and makes it a compelling subject for research in areas ranging from materials science and catalysis to drug delivery and antimicrobial applications.[1]

This guide is intended for the discerning researcher, scientist, and drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of [OMIM]Br's core properties. We will not only present data but also delve into the causality behind the experimental methodologies used to obtain them, providing a framework for both understanding and practical application.

Synthesis and Structural Elucidation: From Precursors to Purified Product

The creation of [OMIM]Br is a foundational step that dictates the reliability of all subsequent physicochemical characterizations. The primary route to its synthesis is a quaternization reaction, a type of SN2 nucleophilic substitution.

Synthesis Pathway

The reaction involves the nucleophilic attack of the N-3 nitrogen of 1-methylimidazole on the electrophilic carbon of 1-bromooctane.

Caption: Synthesis of [OMIM]Br via quaternization.

Experimental Protocol: A Self-Validating Approach

The following protocol outlines a robust method for the synthesis and purification of [OMIM]Br, with integrated quality control checkpoints.

Materials:

-

1-Methylimidazole (≥99%)[2]

-

1-Bromooctane (≥99%)[2]

-

Ethanol or Acetonitrile (Anhydrous)

-

Ethyl Acetate (Anhydrous)

-

Activated Carbon

-

Inert atmosphere (Nitrogen or Argon)

Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 mol) in a minimal amount of anhydrous ethanol.[3] An inert atmosphere is established to prevent moisture contamination, which can affect the purity of the final product.

-

Reagent Addition: Slowly add 1-bromooctane (1.2 mol) to the stirred solution.[3] A slight molar excess of the alkyl halide is often used to ensure the complete conversion of the 1-methylimidazole.

-

Reaction Conditions: The mixture is heated to reflux and maintained for 5-48 hours.[3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting materials via ¹H NMR spectroscopy on aliquots. An alternative, solvent-free approach involves the use of ultrasound assistance at 20-30°C for 5 hours, which can lead to high yields (98%).[1]

-

Initial Purification: After the reaction is complete, the solvent and any excess 1-bromooctane are removed under reduced pressure using a rotary evaporator. The resulting viscous liquid is the crude [OMIM]Br.

-

Decolorization: The crude product, which may have a yellowish tint due to impurities, is dissolved in a small amount of ethanol. Activated carbon is added, and the mixture is stirred for several hours before being filtered to remove the carbon and adsorbed impurities.

-

Final Purification: The filtrate is again concentrated via rotary evaporation. The resulting product is then washed multiple times with anhydrous ethyl acetate to remove any remaining unreacted starting materials.[5] The upper ethyl acetate layer is decanted, and the process is repeated until the washings are clear.

-

Drying: The purified [OMIM]Br is dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 12 hours to remove any residual volatile solvents and water.[4] The final product should be a viscous, often colorless to pale yellow liquid at room temperature.[1]

Structural Verification via Spectroscopy

Confirmation of the molecular structure and purity of the synthesized [OMIM]Br is paramount. This is primarily achieved through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the [OMIM]Br structure. The key is to observe the disappearance of the 1-bromooctane peaks and the appearance of new peaks corresponding to the protons on the imidazolium ring and the alkyl chain attached to the nitrogens. The most downfield signal, typically a singlet above 9 ppm, is characteristic of the acidic proton at the C2 position of the imidazolium ring (N-CH-N).[4] Other aromatic protons appear in the 7-8 ppm region, while the N-CH₃ and N-CH₂ protons of the octyl chain show distinct signals, typically around 4 ppm.[1][5] The remaining aliphatic protons of the octyl chain appear upfield.[1]

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton. The C2 carbon of the imidazolium ring is typically observed around 137 ppm.[1]

-

FTIR Spectroscopy: The FTIR spectrum is used to identify the functional groups present. For [OMIM]Br, characteristic peaks include the C-H stretching vibrations of the alkyl chain (typically 2850-2960 cm⁻¹) and the imidazolium ring (around 3068-3150 cm⁻¹).[1] The C=N and C=C stretching vibrations of the imidazolium ring are observed in the 1566-1650 cm⁻¹ region.[1][4] The C-N stretching is typically seen around 1168 cm⁻¹.[1]

Core Physicochemical Properties

The utility of [OMIM]Br in various applications is dictated by its fundamental physical and thermal properties.

Physical Properties

The following table summarizes key physical properties of [OMIM]Br, which are critical for its handling and application as a solvent or material component.

| Property | Value | Temperature (°C) |

| Molecular Formula | C₁₂H₂₃BrN₂ | - |

| Molecular Weight | 275.23 g/mol | - |

| Appearance | Viscous Liquid | Room Temperature |

| Melting Point | -18 °C | - |

| Density | 1.17 g/cm³ | 24 |

| Viscosity | 6604 cP (mPa·s) | 25 |

| Conductivity | 0.06 mS/cm | 30 |

(Data sourced from IoLiTec and RoCo Global)[6][7]

Expert Insights: The high viscosity of [OMIM]Br at room temperature is a common feature of ionic liquids and is attributed to the strong electrostatic interactions and hydrogen bonding between the ions. The density being greater than water is also typical. These properties are highly temperature-dependent; for instance, viscosity decreases significantly with increasing temperature, which is a crucial consideration for process design.

Thermal Stability

The operational temperature window of an ionic liquid is defined by its thermal stability. Thermogravimetric Analysis (TGA) is the standard technique used to determine the decomposition temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, precise amount of dried [OMIM]Br (typically 5-10 mg) is placed into a TGA pan (e.g., platinum or alumina).

-

Instrumentation: The analysis is performed under a controlled, inert atmosphere (typically nitrogen) with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a temperature well above its decomposition point (e.g., 600 °C).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is a key parameter, often determined by the intersection of the baseline tangent and the tangent of the decomposition step.

For [OMIM]Br, the onset of decomposition is around 553 K (280 °C).[5] However, it is critical to understand that long-term isothermal studies show that appreciable decomposition can occur at temperatures significantly lower than the Tonset determined from rapid scan experiments.[5] For instance, measurable mass loss is observed over a 10-hour period at temperatures in the 533–573 K range (260-300 °C).[5] The activation energy for this isothermal decomposition has been calculated to be 212.50 kJ mol⁻¹.[5]

Trustworthiness Check: This distinction between rapid scan and long-term stability is vital for industrial applications where the IL might be held at elevated temperatures for extended periods. Relying solely on the fast scan Tonset could lead to unexpected degradation and process failure.

Experimental Workflow and Logic

The characterization of [OMIM]Br follows a logical progression from synthesis to detailed property analysis. This workflow ensures that each step validates the previous one, leading to a comprehensive and reliable dataset.

Caption: Logical workflow for [OMIM]Br synthesis and characterization.

Concluding Remarks for the Advanced Practitioner

This compound is more than just another ionic liquid; it is a versatile molecular tool. Its physicochemical properties—moderate thermal stability, high viscosity, and amphiphilic nature—make it a subject of significant interest. A thorough understanding of its synthesis, purification, and detailed characterization, as outlined in this guide, is the bedrock upon which innovative applications are built. The provided protocols and data serve as a validated starting point for researchers aiming to exploit the unique characteristics of [OMIM]Br in their respective fields. The key to successful research with this IL lies in meticulous purification and an appreciation for the nuances of its properties, such as the difference between short-term and long-term thermal stability.

References

- PrepChem.com. Synthesis of 1-n-octyl-3-methyl-imidazolium bromide.

- ResearchGate. Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent.

- PubChem. 1-Methyl-3-n-octylimidazolium Bromide.

- RoCo Global. This compound, 99%.

- ResearchGate. Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.

- Chemsrc. 1-octyl-3-methylimidazolium bromide.

- National Center for Biotechnology Information. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains.

- ResearchGate. Investigation on aggregation behavior of 1-octyl-3-methylimidazolium bromide in water and in CuO-water nanofluids by measuring electrical conductivity and surface tension.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. roco.global [roco.global]

- 7. This compound, >99% | IoLiTec [iolitec.de]

A Comprehensive Technical Guide to the Thermal Stability of 1-Methyl-3-octylimidazolium Bromide ([OMIM]Br)

This guide provides an in-depth analysis of the thermal stability of the ionic liquid 1-Methyl-3-octylimidazolium bromide ([OMIM]Br). It is intended for researchers, scientists, and professionals in drug development and other fields where this ionic liquid finds application, offering both theoretical insights and practical methodologies for its thermal characterization.

Introduction: The Versatile Ionic Liquid [OMIM]Br

This compound, commonly abbreviated as [OMIM]Br, belongs to the imidazolium class of ionic liquids (ILs), which are salts with melting points below 100°C[1]. This class of compounds has garnered significant interest as "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable conductivity[1][2]. [OMIM]Br, in particular, has demonstrated utility in a variety of applications, serving as an eco-friendly solvent in chemical reactions, thereby reducing the reliance on volatile organic compounds (VOCs)[3]. Its applications extend to electrochemistry, and it has been investigated for its potential as an antifungal agent and its effects on biological systems[2][3][4]. Given its use in processes that may involve elevated temperatures, a thorough understanding of its thermal stability is paramount.

The synthesis of [OMIM]Br is typically achieved through a quaternization reaction between 1-methylimidazole and 1-bromooctane[2][5]. Ultrasound-assisted, solvent-free conditions have been shown to produce high yields of the product[2].

Thermal Stability Profile of [OMIM]Br

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. For [OMIM]Br, this has been evaluated primarily through thermogravimetry (TGA).

Onset Decomposition Temperature

Thermogravimetric analysis reveals that [OMIM]Br exhibits significant thermal stability. However, it's crucial to distinguish between the onset decomposition temperature determined from fast-scan TGA experiments and the long-term thermal stability under isothermal conditions. Fast-scan experiments provide a rapid assessment, but long-term studies have shown that decomposition can occur at temperatures significantly lower than the initial onset temperature[5].

Long-term isothermal TGA studies on [OMIM]Br have demonstrated a linear mass loss over time at temperatures in the range of 533–573 K (260–300 °C) over a 10-hour period[5]. This indicates that for applications requiring prolonged exposure to heat, the maximum operating temperature should be set cautiously below the decomposition onset observed in dynamic TGA scans.

Factors Influencing Thermal Stability

The thermal stability of imidazolium-based ionic liquids is influenced by several factors, including the nature of the anion and the structure of the cation[6][7]. The anion plays a significant role in the decomposition pathway[8][9]. For bromide-containing ILs, the decomposition temperature is generally high, though often lower than their carboxylate-containing counterparts due to factors like the basicity of the anion[10]. The length of the alkyl chain on the imidazolium cation can also affect thermal stability[11].

Experimental Determination of Thermal Stability: A Protocol for Thermogravimetric Analysis (TGA)

To ensure reproducible and reliable data on the thermal stability of [OMIM]Br, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for conducting TGA.

Experimental Workflow Diagram

Caption: Workflow for Thermogravimetric Analysis of [OMIM]Br.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of [OMIM]Br. Given that ionic liquids can absorb water, it is crucial to handle the sample in a controlled environment (e.g., a glovebox) if it is hygroscopic[5].

-

Place the weighed sample into a clean, inert TGA pan (e.g., platinum or alumina).

-

-

Instrument Setup:

-

Place the sample pan into the TGA instrument.

-

Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation[1][12].

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C), until the weight stabilizes.

-

-

Thermal Scan (Dynamic TGA):

-

Isothermal TGA (Optional but Recommended for Long-Term Stability):

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetry (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

-

Determine the onset decomposition temperature (Tonset), which is often taken as the intersection of the baseline tangent with the tangent to the curve at the point of maximum slope[6].

-

Decomposition Mechanism of [OMIM]Br

The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. For [OMIM]Br, the primary decomposition mechanisms are likely to involve the bromide anion acting as a nucleophile.

Experimental evidence for similar alkylimidazolium halides suggests two main decomposition pathways:

-

SN2 Nucleophilic Substitution: The bromide anion can act as a nucleophile and attack the alkyl groups on the imidazolium cation. This can lead to the formation of volatile alkyl bromides (methyl bromide and octyl bromide) and the corresponding neutral imidazole derivative (1-octylimidazole or 1-methylimidazole)[12]. The attack is more likely to occur at the less sterically hindered methyl group[12].

-

Deprotonation: The anion can act as a base, abstracting a proton from the imidazolium ring, most commonly from the C2 position, to form an N-heterocyclic carbene (NHC)[8][9]. However, the basicity of the bromide anion is relatively low compared to other anions like acetate, making this pathway potentially less favorable[13].

Proposed Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathways for [OMIM]Br.

Summary and Conclusion

This compound is a thermally stable ionic liquid, a property that underpins its utility in a range of applications. Its thermal stability is best characterized by a combination of dynamic and isothermal thermogravimetric analysis. While fast-scan TGA provides a rapid assessment of the onset decomposition temperature, long-term isothermal studies are crucial for determining the maximum safe operating temperature for prolonged applications[5]. The primary decomposition mechanism is likely an SN2 nucleophilic attack by the bromide anion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile alkyl bromides and neutral imidazole species[12]. A thorough understanding of these thermal properties is essential for the effective and safe implementation of [OMIM]Br in research and industrial processes.

References

- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp507647c]

- Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. eScholarship, University of California. [URL: https://escholarship.org/uc/item/61d5q98s]

- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [URL: https://www.researchgate.net/publication/230882035_Thermal_stability_and_moisture_uptake_of_1-alkyl-3-methylimidazolium_bromide]

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cp/c3cp53655g]

- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02930]

- Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28134460/]

- 1-Methyl-3-n-octylimidazolium bromide. Poetry Center. [URL: https://poetry.center/1-methyl-3-n-octylimidazolium-bromide/]

- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0041008X2030107X]

- Thermal stability and crystallization behavior of imidazolium halide ionic liquids. ResearchGate. [URL: https://www.researchgate.net/publication/257692482_Thermal_stability_and_crystallization_behavior_of_imidazolium_halide_ionic_liquids]

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [URL: https://www.ajer.org/papers/v10(04)/E10042836.pdf]

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4787]

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ie5041406]

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Figshare. [URL: https://figshare.com/collections/Comprehensive_Investigation_on_the_Thermal_Stability_of_66_Ionic_Liquids_by_Thermogravimetric_Analysis_-_Industrial_Engineering_Chemistry_Research/3218995]

- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. ResearchGate. [URL: https://www.researchgate.net/publication/282302324_Synthesis_and_Characterization_of_1-Octyl-3-Methylimidazolium_Bromide_OMIMBr_Ionic_Liquid_As_A_Potential_Antifungal_Agent]

- SAFETY DATA SHEET: 1-Methyl-3-n-octylimidazolium Bromide. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/M1904_EG.pdf]

- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5948]

- Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904128/]

- Effects of 1-octyl-3-methylimidazolium Bromide on the Antioxidant System of Lemna Minor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25528990/]

- Synthesis and properties of N,N'-bis(alkyl)imidazolium bromotrichloroferrate(III) paramagnetic, room temperature ionic liquids with high thermal stability. N.C. A&T Scholars. [URL: https://libres.uncg.edu/ir/asu/listing.aspx?id=23340]

- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. ResearchGate. [URL: https://www.researchgate.net/figure/Thermogravimetric-analysis-TGA-and-derivative-thermogravimetric-analysis-of-BMIm-Br_fig2_257692482]

- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/]

- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica. [URL: http://www.whxb.pku.edu.cn/EN/10.3866/PKU.WHXB201801051]

- Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00886]

- Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18549821/]

Sources

- 1. ajer.org [ajer.org]

- 2. researchgate.net [researchgate.net]

- 3. poetry.arizona.edu [poetry.arizona.edu]

- 4. Effects of 1-octyl-3-methylimidazolium bromide on the antioxidant system of Lemna minor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 1-Methyl-3-octylimidazolium Bromide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of the ionic liquid 1-methyl-3-octylimidazolium bromide ([OMIM]Br). As a compound of significant interest in various scientific and industrial applications, including as a potential solvent in drug delivery systems and chemical synthesis, a thorough understanding of its behavior in different solvent environments is critical. This document synthesizes the fundamental principles governing ionic liquid solubility, outlines detailed experimental methodologies for its determination, and discusses the expected solubility of [OMIM]Br in a range of common polar and non-polar solvents. While precise quantitative solubility data for [OMIM]Br is not extensively available in public literature, this guide offers a robust framework for researchers to predict, measure, and utilize its solubility properties effectively.

Introduction: The Unique Nature of Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature (typically below 100°C). Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications. [OMIM]Br, with its imidazolium cation featuring a methyl and an octyl substituent, and a bromide anion, is a representative example of this class. The interplay between the ionic and organic components of its structure dictates its interaction with various solvents, leading to a complex and fascinating solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of [OMIM]Br is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃BrN₂ | |

| Molecular Weight | 275.23 g/mol | |

| Appearance | Colorless to white to yellow powder, crystals, or liquid | |

| Melting Point | < Room Temperature | |

| Density | 1.17 g/cm³ (at 24 °C) | |

| Viscosity | 6604 cP (at 25 °C) |

Theoretical Framework: Factors Governing Ionic Liquid Solubility

The solubility of an ionic liquid is a complex phenomenon governed by a delicate balance of intermolecular forces. Understanding these factors provides a predictive framework for assessing the miscibility of [OMIM]Br with various solvents.

The "Like Dissolves Like" Principle Revisited

While the adage "like dissolves like" provides a useful starting point, the dual nature of ionic liquids—possessing both ionic and organic character—requires a more nuanced consideration of polarity. The solubility will depend on the ability of the solvent to effectively solvate both the imidazolium cation and the bromide anion.

Key Influencing Factors:

-

Polarity: Polar solvents are generally more effective at solvating the charged ions of an ionic liquid through dipole-ion interactions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the ionic liquid's cation and anion.

-

Lattice Energy: For solid ionic liquids, the energy required to break the crystal lattice must be overcome by the solvation energy for dissolution to occur. As [OMIM]Br is a liquid at room temperature, this factor is less critical than for solid salts.

-

Hydration/Solvation Energy: The energy released when ions are surrounded by solvent molecules is a primary driving force for dissolution. Higher solvation energy promotes solubility.

-

Alkyl Chain Length: The octyl chain on the imidazolium cation imparts significant non-polar character to [OMIM]Br. This influences its miscibility with non-polar solvents and can lead to amphiphilic behavior.

-

Temperature: The solubility of most ionic liquids in molecular solvents increases with temperature, as the dissolution process is typically endothermic.

Caption: Key factors influencing the solubility of this compound.

Expected Solubility of [OMIM]Br in Common Solvents

Based on the principles outlined above and qualitative information available for structurally similar ionic liquids, the following table summarizes the expected solubility behavior of [OMIM]Br. It is important to note that this is a predictive guide, and experimental verification is crucial.

| Solvent | Solvent Type | Expected Solubility of [OMIM]Br | Rationale |

| Water | Polar, Protic | Miscible | The high polarity and hydrogen bonding capability of water are expected to effectively solvate the imidazolium cation and bromide anion. |

| Ethanol | Polar, Protic | Miscible | Ethanol's polarity and ability to form hydrogen bonds suggest strong solvation of the ionic liquid. |

| Methanol | Polar, Protic | Miscible | Similar to ethanol, methanol is a small, polar, protic solvent expected to be an excellent solvent for [OMIM]Br. |

| Acetone | Polar, Aprotic | Likely Miscible/Highly Soluble | Acetone's polarity should allow for good solvation, although the lack of hydrogen bond donation might result in slightly lower solubility compared to alcohols. |

| Acetonitrile | Polar, Aprotic | Likely Miscible/Highly Soluble | Acetonitrile is a polar aprotic solvent that is generally a good solvent for many ionic liquids. |

| Toluene | Non-polar | Immiscible/Slightly Soluble | The non-polar nature of toluene is not conducive to solvating the charged ions of [OMIM]Br, leading to poor solubility. |

| Hexane | Non-polar | Immiscible | As a non-polar alkane, hexane is expected to be a very poor solvent for [OMIM]Br. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for measuring the solubility of [OMIM]Br in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

An In-depth Technical Guide to 1-Methyl-3-n-octylimidazolium Bromide (CAS No. 61545-99-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the ionic liquid 1-methyl-3-n-octylimidazolium bromide ([OMIM]Br), with a particular focus on its relevance to the pharmaceutical sciences.

Introduction: The Emerging Role of Ionic Liquids in Pharmaceutical Research

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising candidates for various applications in the pharmaceutical industry.[2][3][4][5] From serving as green solvents in drug synthesis to acting as active pharmaceutical ingredients (APIs) themselves, the versatility of ILs is a rapidly expanding field of research.[2][6] This guide focuses on a specific imidazolium-based ionic liquid, 1-methyl-3-n-octylimidazolium bromide, providing in-depth technical information for its potential utilization in drug development and related research.

Physicochemical Properties of 1-Methyl-3-n-octylimidazolium Bromide

1-Methyl-3-n-octylimidazolium bromide, often abbreviated as [OMIM]Br, is a well-characterized ionic liquid.[7] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 61545-99-1 | [8] |

| Molecular Formula | C12H23BrN2 | [7] |

| Molecular Weight | 275.23 g/mol | [7] |

| Appearance | Colorless to yellow powder, crystals, or liquid | |

| Melting Point | -18 °C to < Room Temperature | [7][9] |

| Density | 1.17 g/cm³ (at 24 °C) | [9][10] |

| Viscosity | 6604 cP (at 25 °C) | [9][10] |

| Conductivity | 0.06 mS/cm (at 30 °C) | [9][10] |

Synthesis and Characterization

The synthesis of 1-methyl-3-n-octylimidazolium bromide is a straightforward quaternization reaction. The causality behind this experimental choice lies in the nucleophilic character of the nitrogen atom in 1-methylimidazole and the electrophilic nature of the carbon atom attached to the bromine in n-octyl bromide.

Detailed Synthesis Protocol

This protocol describes a common and efficient method for the synthesis of [OMIM]Br.[4][11][12]

Materials:

-

1-methylimidazole

-

n-octyl bromide

-

Ethanol (or solvent-free)

-

Acetonitrile (for washing)

-

Diethyl ether (for purification)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 mole of 1-methylimidazole in 400 ml of ethanol.[4]

-

Add 1.2 moles of n-octyl bromide to the solution.[4] The excess n-octyl bromide ensures the complete conversion of the 1-methylimidazole.

-

Heat the reaction mixture to reflux and maintain it for 5 hours with constant stirring.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess n-octyl bromide using a rotary evaporator.[4]

-

The resulting residue is then washed twice with acetonitrile (100 mL) to remove any remaining unreacted starting materials.[12]

-

The product is further purified by trituration with diethyl ether.[4] This step helps to remove non-polar impurities.

-

The purified 1-n-octyl-3-methyl-imidazolium bromide is then dried under vacuum to remove any residual solvent.

A solvent-free synthesis can also be performed, which is considered a greener approach.[11] This typically involves directly reacting 1-methylimidazole with 1-bromooctane, often with the assistance of ultrasound, at a slightly elevated temperature (e.g., 75°C) for 24 hours.[11][12]

Spectroscopic Characterization

The identity and purity of the synthesized [OMIM]Br can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristic Peaks/Shifts | References |

| ¹H NMR (CDCl₃, ppm) | δ ≈ 10.2 (s, 1H, NCHN), 7.5 (m, 2H, NCH=CHN), 4.2 (t, 2H, N-CH₂), 4.1 (s, 3H, N-CH₃), 1.8 (m, 2H, NCH₂-CH₂), 1.2-1.3 (m, 10H, (CH₂)₅), 0.8 (t, 3H, CH₃) | [11] |

| ¹³C NMR (CDCl₃, ppm) | δ ≈ 137 (NCHN), 123 (NCH=CHN), 121 (NCH=CHN), 50 (N-CH₂), 36 (N-CH₃), 31, 30, 29, 26, 22 (octyl chain CH₂), 14 (octyl chain CH₃) | [11] |

| FTIR (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1570 (C=N stretch), ~1170 (C-N stretch) | [11] |

Biological Activities and Potential Pharmaceutical Applications

The amphiphilic nature of [OMIM]Br, arising from its polar imidazolium head and non-polar octyl tail, is a key determinant of its biological activity.

Antifungal Activity

[OMIM]Br has demonstrated significant antifungal activity, particularly against Candida albicans.[11] At a concentration of 1%, it exhibits antimycotic activity comparable to the commercial antifungal agent clotrimazole.[11]

Mechanism of Antifungal Action:

The antifungal mechanism of imidazolium-based ionic liquids is believed to involve the disruption of the fungal cell membrane. The cationic imidazolium head interacts with the negatively charged components of the fungal cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][13]

Experimental Protocol: Antifungal Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a standardized method to assess the antifungal activity of [OMIM]Br.

Materials:

-

Candida albicans culture

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile swabs

-

Sterile cork borer

-

[OMIM]Br solutions of varying concentrations

-

Positive control (e.g., 1% clotrimazole solution)

-

Negative control (e.g., sterile water)

-

Incubator (37°C)

Procedure:

-

Prepare a standardized inoculum of C. albicans.

-

Using a sterile swab, evenly streak the inoculum over the entire surface of an SDA plate.

-

With a sterile cork borer, create wells of a defined diameter in the agar.

-

Add a fixed volume (e.g., 100 µL) of the different concentrations of [OMIM]Br, the positive control, and the negative control into separate wells.

-

Incubate the plates at 37°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.

Cytotoxic and Anticancer Potential

[OMIM]Br has been shown to induce cytotoxicity in human cancer cell lines, such as the hepatocellular carcinoma cell line HepG2.[3][14] This cytotoxic effect is mediated through the induction of apoptosis.

Mechanism of Cytotoxicity:

The cytotoxic mechanism of [OMIM]Br is multifactorial and involves the induction of oxidative stress and the activation of apoptotic pathways.[3][14]

-

Reactive Oxygen Species (ROS) Generation: [OMIM]Br exposure leads to an overproduction of ROS within the cancer cells.[3]

-

Mitochondrial Pathway of Apoptosis: The increased ROS levels disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm.[14]

-

Caspase Activation: The release of these factors activates a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[3]

-

Death Receptor Pathway: [OMIM]Br has also been shown to increase the expression of TNF-α, Fas, and FasL, suggesting the involvement of the extrinsic or death receptor-initiated apoptotic pathway.[14]

Diagram of the Apoptotic Signaling Pathway Induced by [OMIM]Br:

Caption: Apoptotic signaling pathway induced by [OMIM]Br.

Potential in Drug Delivery

The surfactant properties of [OMIM]Br and other ionic liquids open up possibilities for their use in drug delivery systems. Their ability to form micelles and permeabilize cell membranes could potentially be harnessed to improve the solubility and bioavailability of poorly water-soluble drugs.[15] However, the inherent cytotoxicity of [OMIM]Br necessitates careful consideration and potential modification for safe and effective drug delivery applications.

Safety and Toxicological Profile

While showing promise in certain therapeutic areas, it is crucial to acknowledge the toxicological profile of [OMIM]Br.

| Toxicological Data | Value | References |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| LD₅₀ (mice, intraperitoneal) | 35.7 mg/kg | [16] |

| IC₅₀ (HepG2 cells) | Concentration-dependent decrease in cell viability | [3] |

The data indicates that [OMIM]Br can cause skin and eye irritation and exhibits significant toxicity in animal models and in vitro cell cultures.[16] Therefore, appropriate personal protective equipment should be used when handling this compound. Further research is required to fully understand its long-term toxicological effects and to develop strategies to mitigate its toxicity for potential therapeutic applications.

Conclusion and Future Perspectives

1-Methyl-3-n-octylimidazolium bromide is an ionic liquid with well-defined physicochemical properties and a straightforward synthesis. Its notable antifungal and cytotoxic activities, stemming from its ability to disrupt cell membranes and induce apoptosis, make it an interesting compound for further investigation in the fields of antimicrobial and anticancer research.

For drug development professionals, the key challenge and opportunity lie in harnessing the biological activity of [OMIM]Br while mitigating its toxicity. Future research could focus on:

-

Structural modifications: Altering the alkyl chain length or the counter-ion to modulate the balance between efficacy and toxicity.

-

Formulation strategies: Encapsulating [OMIM]Br in nanocarriers to achieve targeted delivery and reduce systemic toxicity.

-

Combinatorial therapies: Investigating the synergistic effects of [OMIM]Br with existing antifungal or anticancer drugs to enhance their efficacy at lower, less toxic concentrations.[15]

As with any novel compound, a thorough understanding of its properties, mechanisms of action, and safety profile is paramount for its successful translation from a laboratory curiosity to a valuable tool in the pharmaceutical sciences.

References

- Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide. (2018). PubMed. [Link]

- Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. (2020).

- Cytotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by ionic liquid this compound. (2015). PubMed. [Link]

- Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. (2020).

- Synthesis of 1-n-octyl-3-methyl-imidazolium bromide. PrepChem.com. [Link]

- Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.

- Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. (2025). R Discovery. [Link]

- Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans.

- Ionic Liquids in Pharmaceutical and Biomedical Applic

- The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (Undated). [No Source Name Available]. [Link]

- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2025).

- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (Undated).

- Preparation and purification of ionic liquids and precursors. (Undated).

- This compound, 99%.

- Synthesis route of 1-methyl-3-alkylimidazole bromide. (Undated).

- 1-Carboxymethyl-3-octylimidazolium bromide.

- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. (Undated).

- Supplementary NMR data. (Undated). The Royal Society of Chemistry. [Link]

- FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. (Undated). [No Source Name Available]. [Link]

- 1-Methyl-3-n-octylimidazolium Bromide.

- This compound, 99%.

- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. (Undated). [No Source Name Available]. [Link]

- Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. (2015). Genetics and Molecular Research. [Link]

- 1-Octyl-3-methylimidazolium Bromide.

- 1-Methyl-3-n-octylimidazolium trifluoromethanesulfonate. (Undated). [No Source Name Available]. [Link]

- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. (2021). Semantic Scholar. [Link]

- 1-Methyl-3-octylimidazolium.

- 1-octyl-3-methylimidazolium bromide. (2025). Chemsrc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by ionic liquid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. roco.global [roco.global]

- 8. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nanochemazone.com [nanochemazone.com]

- 10. 1-Methyl-3-n-octylimidazolium Bis(trifluoromethanesulfonyl)imide | C14H23F6N3O4S2 | CID 12184591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1-Methyl-3-octylimidazolium bromide (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-octylimidazolium Bromide

Authored by a Senior Application Scientist

This guide provides a detailed examination of the spectroscopic data for this compound ([OMIM]Br), a prominent ionic liquid. Designed for researchers, chemists, and professionals in drug development and materials science, this document offers not only raw spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. Our focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two cornerstone techniques for structural elucidation and quality control.

Introduction: The Significance of Spectroscopic Analysis for Ionic Liquids

This compound (CAS No: 61545-99-1, Formula: C₁₂H₂₃BrN₂) belongs to the imidazolium class of ionic liquids (ILs), which are valued for their unique properties including low vapor pressure, high thermal stability, and tunable solvency.[1][2][3][4] The precise molecular structure, purity, and nature of intermolecular interactions within the IL are critical to its function. Spectroscopic techniques like NMR and IR provide a non-destructive window into this molecular world.

-

NMR Spectroscopy offers an unparalleled view of the molecular skeleton, allowing for the unambiguous assignment of every proton and carbon atom. It is the definitive method for confirming the covalent structure and is highly sensitive to the electronic environment of each nucleus, revealing subtle interactions.

-

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and understanding the nature of cation-anion interactions, such as hydrogen bonding, which significantly influence the macroscopic properties of the IL.[5]

This guide is structured to provide not just the data, but the expert context required to apply it effectively.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular structure of the 1-Methyl-3-octylimidazolium cation is presented below with a standardized numbering scheme. This numbering will be used for all subsequent peak assignments.

Caption: Numbering scheme for the 1-Methyl-3-octylimidazolium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural confirmation of organic molecules, including ILs. The chemical shift of a nucleus is highly dependent on its local electronic environment, which is influenced by shielding from electrons and interactions with neighboring atoms and ions.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The viscosity of ionic liquids can lead to broad spectral lines. Therefore, obtaining high-resolution spectra requires careful sample preparation and instrument parameterization.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is effective at reducing viscosity and provides a sharp lock signal.[6] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Perform shimming to optimize magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

¹H NMR Data Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state (chemical shift), the number of neighboring protons (multiplicity), and the relative quantity of protons in each environment (integration).

Table 1: ¹H NMR Data for this compound in CDCl₃ [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Atom No.) |

| 10.37 | Singlet (s) | 1H | H-C2 |

| 7.57 | Singlet (s) | 1H | H-C5 |

| 7.41 | Singlet (s) | 1H | H-C4 |

| 4.32 | Triplet (t) | 2H | H-C1" (N-CH₂) |

| 4.14 | Singlet (s) | 3H | H-C1' (N-CH₃) |

| 1.92 | Quintet (p) | 2H | H-C2" |

| 1.42-1.16 | Multiplet (m) | 10H | H-C3" to H-C7" |

| 0.87 | Triplet (t) | 3H | H-C8" (terminal CH₃) |

Interpretation:

-

Imidazolium Protons: The most downfield proton at 10.37 ppm is assigned to H-C2. Its significant deshielding is due to its position between two electronegative nitrogen atoms. The other two ring protons, H-C4 and H-C5, appear as distinct singlets at 7.41 and 7.57 ppm, respectively.

-

N-Alkyl Protons: The singlet at 4.14 ppm corresponds to the three protons of the N-methyl group (H-C1'). The triplet at 4.32 ppm is assigned to the methylene protons (H-C1") attached directly to the other ring nitrogen, deshielded by the adjacent positive charge.

-

Octyl Chain Protons: The remaining protons of the octyl chain appear further upfield. The terminal methyl group (H-C8") gives a characteristic triplet at 0.87 ppm. The broad multiplet between 1.16-1.42 ppm integrates to 10 protons, corresponding to the five internal methylene groups (C3" to C7").

¹³C NMR Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [6]

| Chemical Shift (δ, ppm) | Assignment (Atom No.) |

| 136.50 | C2 |

| 123.69 | C5 |

| 121.91 | C4 |

| 49.80 | C1" (N-CH₂) |

| 36.50 | C1' (N-CH₃) |

| 31.41 | C6" or C7" |

| 30.01 | C2" |

| 28.77 | C3", C4" or C5" |

| 25.97 | C3", C4" or C5" |

| 22.30 | C7" or C6" |

| 13.91 | C8" (terminal CH₃) |

Interpretation:

-

Imidazolium Carbons: The carbene-like carbon C2 is the most downfield at 136.50 ppm, consistent with its position between two nitrogen atoms. The C4 and C5 carbons of the ring appear at 121.91 and 123.69 ppm.

-

N-Alkyl Carbons: The N-methyl carbon (C1') is observed at 36.50 ppm, while the first carbon of the octyl chain (C1") attached to the nitrogen is found at 49.80 ppm.

-

Octyl Chain Carbons: The remaining carbons of the octyl chain are located in the upfield region (13-32 ppm), which is typical for aliphatic carbons.[7] The terminal methyl carbon (C8") is the most shielded, appearing at 13.91 ppm. The other methylene carbons overlap in a complex region, and their definitive assignment often requires advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups and probing intermolecular forces within a sample. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending). In ionic liquids, the position and shape of certain bands, particularly the C-H stretching modes of the imidazolium ring, are sensitive to hydrogen bonding with the anion.[5][8]

Experimental Protocol: Acquiring FT-IR Spectra

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a DTGS detector.[9]

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for viscous liquids as it requires minimal sample preparation and has a short path length.

-

Alternatively, for transmission analysis, place a small drop of the IL between two salt plates (e.g., KBr or NaCl) and press to form a thin film.[9]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or salt plates.

-

Collect the sample spectrum over a typical range of 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Caption: General workflow for the spectroscopic characterization of [OMIM]Br.

IR Data Analysis

The IR spectrum of [OMIM]Br can be divided into several key regions corresponding to the vibrations of the imidazolium ring and the alkyl chains.

Table 3: Key IR Absorption Bands for Imidazolium-Based Ionic Liquids [1][5][10]

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3200-3000 | C-H Stretching | Imidazolium ring C-H bonds |

| 3000-2800 | C-H Stretching | Symmetric and asymmetric stretches of CH₂ and CH₃ groups in the alkyl chains |

| ~1630 | C=N Stretching | Imidazolium ring vibration |

| ~1570 | C=C Stretching | Imidazolium ring vibration |

| ~1170 | C-N Stretching | Imidazolium ring vibration |

| 800-700 | C-H Bending | Out-of-plane bending of imidazolium ring C-H bonds |

Interpretation:

-

C-H Stretching Region (3200-2800 cm⁻¹): This region is particularly informative. The absorption bands between 3200 and 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic imidazolium ring.[5] The intense bands between 3000 and 2800 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the octyl and methyl substituents.[5][11]

-

Fingerprint Region (1700-600 cm⁻¹): This region contains a complex series of absorptions characteristic of the imidazolium ring structure. Key bands include the C=N and C=C stretching vibrations around 1630 and 1570 cm⁻¹, respectively.[10] The C-N stretching mode is typically observed near 1170 cm⁻¹.[10] The out-of-plane C-H bending modes of the ring provide further structural confirmation in the 800-700 cm⁻¹ range.[8] The presence and specific frequencies of these bands confirm the integrity of the imidazolium cation.

Conclusion

This guide has provided a comprehensive overview of the NMR (¹H and ¹³C) and IR spectroscopic data for this compound. The detailed protocols and interpretations serve as a practical resource for scientists to verify the structure, confirm the purity, and understand the key molecular features of this ionic liquid. The combination of NMR, which maps the covalent framework, and IR, which probes functional groups and intermolecular forces, offers a complete and robust characterization essential for any application.

References

- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.). Royal Society of Chemistry.

- Inoue, T., et al. (2017). Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and without a Small Amount of Water.

- FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification. (n.d.).

- FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... (n.d.).

- Using FT-IR Spectroscopy to Measure Charge Organiz

- Tominaga, K., et al. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega.

- This compound, >99%. (n.d.). IoLiTec.

- Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. (n.d.).

- NMR of ionic liquids. (n.d.).

- 1-Methyl-3-n-octylimidazolium Bromide. (n.d.). PubChem.

- This compound, 99%. (n.d.). RoCo Global.

- 13C NMR Chemical Shifts. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. 1-Methyl-3-n-octylimidazolium Bromide | C12H23BrN2 | CID 10849985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. roco.global [roco.global]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cation-Anion Interactions in 1-Octyl-3-methylimidazolium Bromide ([OMIM]Br)

Foreword

For researchers, scientists, and professionals in drug development, a granular understanding of the molecular interactions within ionic liquids (ILs) is paramount for harnessing their unique properties. This guide provides a deep dive into the cation-anion interactions of a prominent ionic liquid, 1-octyl-3-methylimidazolium bromide ([OMIM]Br). We will move beyond a superficial overview to explore the nuanced interplay of forces that govern its structure, stability, and function. This document is structured to provide not just procedural steps, but the scientific rationale that underpins experimental design and data interpretation, fostering a robust and insightful approach to the study of ionic liquids.

Introduction: The Significance of Cation-Anion Interactions in Ionic Liquids

Ionic liquids are a class of salts with melting points below 100°C, a property that belies the complexity of the interactions at the molecular level. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have made them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in energy storage, and as active pharmaceutical ingredients (APIs).[1][2] The key to unlocking and optimizing these applications lies in a thorough comprehension of the fundamental cation-anion interactions.[3]

In the case of [OMIM]Br, the constituent ions are the 1-octyl-3-methylimidazolium cation ([OMIM]⁺) and the bromide anion (Br⁻). The intricate dance between these two species, dictated by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions, defines the macroscopic properties of the bulk liquid.[4]

The Molecular Architecture of [OMIM]Br: A Tale of Two Ions

The unique properties of [OMIM]Br arise from the specific structural features of its constituent ions.

-

The [OMIM]⁺ Cation: This organic cation consists of a central imidazolium ring, a five-membered aromatic heterocycle containing two nitrogen atoms. Attached to the nitrogen atoms are a methyl group and a long octyl chain. The positive charge is delocalized across the imidazolium ring, but the C(2)-H proton (the hydrogen atom situated between the two nitrogen atoms) is particularly acidic.[4] This acidity makes it a prime site for strong hydrogen bonding with the anion. The long, nonpolar octyl chain introduces a hydrophobic character to the cation, leading to micro-segregation and the formation of distinct polar and nonpolar domains within the liquid structure.[4]

-

The Bromide Anion (Br⁻): As a relatively small and highly electronegative halide anion, bromide is a strong hydrogen bond acceptor. This characteristic is central to its interaction with the [OMIM]⁺ cation.

The primary interaction governing the structure of [OMIM]Br is the strong hydrogen bond formed between the acidic C(2)-H of the imidazolium ring and the bromide anion.[4] Weaker hydrogen bonds also exist between other protons on the imidazolium ring and the alkyl chain with the bromide anion, creating a complex three-dimensional network.[4]

Experimental Probing of Cation-Anion Interactions

A multi-faceted experimental approach is necessary to fully elucidate the nature of cation-anion interactions in [OMIM]Br. Each technique provides a unique window into the molecular landscape of this ionic liquid.

Spectroscopic Techniques: Unveiling Molecular Vibrations and Electronic Environments

Spectroscopy is a powerful, non-destructive tool for probing the local environment of atoms and molecules.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the chemical environment of atomic nuclei.[5] By analyzing chemical shifts, relaxation times, and the nuclear Overhauser effect (NOE), we can gain detailed insights into cation-anion proximity and dynamics.[5]

Experimental Protocol: ¹H NMR Chemical Shift Analysis

-

Sample Preparation: Prepare a series of [OMIM]Br solutions of varying concentrations in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the ionic liquid is thoroughly dried to remove any water, which can interfere with the interactions.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Analysis: Monitor the chemical shift of the C(2)-H proton. A significant downfield shift upon increasing concentration is indicative of strong hydrogen bonding with the bromide anion. The magnitude of this shift can be correlated with the strength of the interaction.

3.1.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. Changes in these modes can signal the formation of new interactions.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small drop of pure, dry [OMIM]Br onto the ATR crystal.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Pay close attention to the C-H stretching vibrations of the imidazolium ring. A red-shift (shift to lower wavenumber) and broadening of the C(2)-H stretching band are characteristic of its involvement in strong hydrogen bonding with the bromide anion.[7]

X-ray Diffraction (XRD): Mapping the Spatial Arrangement

X-ray diffraction provides direct information about the spatial arrangement of atoms and molecules in a material, revealing the long-range order and intermolecular distances. For ionic liquids, which often exhibit a degree of short- to medium-range order, XRD is invaluable.[8][9]

Experimental Protocol: Small and Wide-Angle X-ray Scattering (SWAXS)

-

Sample Preparation: Load the [OMIM]Br sample into a capillary tube.

-

Data Acquisition: Perform SWAXS measurements at a controlled temperature.

-

Analysis: The resulting diffraction pattern will show several peaks. A prominent peak at a low scattering vector (Q) is often associated with the correlation between the polar and nonpolar domains arising from the segregation of the octyl chains. Peaks at higher Q values provide information about the shorter-range cation-anion and cation-cation correlations.

Physicochemical Property Measurements

Macroscopic properties such as density, viscosity, and conductivity are direct consequences of the underlying molecular interactions.[10][11]

| Property | Measurement Technique | Relationship to Cation-Anion Interactions |

| Density | Vibrating tube densimeter | Reflects the packing efficiency of the ions. Stronger interactions lead to denser packing. |

| Viscosity | Rotational viscometer | A measure of the fluid's resistance to flow. Strong, extensive hydrogen bonding networks result in higher viscosity.[4] |

| Conductivity | Conductivity meter | Dependent on the mobility of the ions. Strong ion pairing can reduce conductivity. |

Computational Modeling: A Virtual Microscope into Molecular Dynamics

While experimental techniques provide invaluable data, computational methods like molecular dynamics (MD) simulations offer a complementary, atomistic view of the system's behavior over time.[12][13]

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their dynamic behavior.[14][15] This technique can reveal the formation and breaking of hydrogen bonds, the organization of ions, and the timescale of various dynamic processes.

Simulation Workflow:

Caption: A simplified workflow for the synthesis and purification of [OMIM]Br.

It is crucial to thoroughly purify the resulting ionic liquid to remove any unreacted starting materials or byproducts, as these impurities can significantly alter the observed physicochemical properties and interfere with spectroscopic measurements. Purity should be confirmed using techniques like NMR and FTIR spectroscopy. [16]

Conclusion: A Holistic Understanding for Targeted Applications